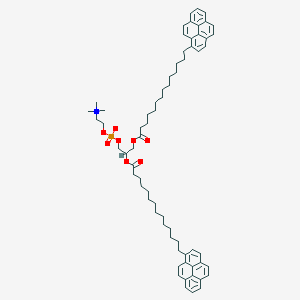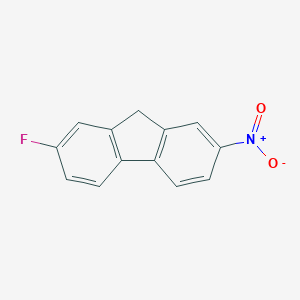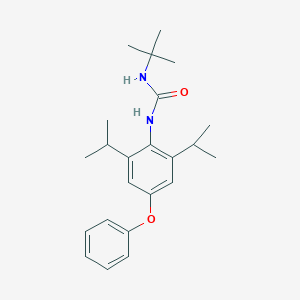
3-(2,6-二异丙基-4-苯氧基苯基)-1-叔丁基脲
描述
The compound 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a chemical entity that appears to be related to a family of synthetic phenolic antioxidants. These compounds are characterized by their bulky alkyl groups, such as tert-butyl and isopropyl groups, which are known to influence their physical, chemical, and biological properties. Although the specific compound is not directly studied in the provided papers, the structural motifs and reactivity patterns of similar phenolic compounds have been explored.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of phenolic compounds with bulky substituents, such as those studied in the papers, is characterized by steric hindrance that can affect their reactivity and stability. The presence of tert-butyl and isopropyl groups can protect the phenolic core from unwanted reactions, such as oxidation, and can also influence the compound's ability to interact with biological targets or other molecules.
Chemical Reactions Analysis
The papers provided discuss the electrochemical behavior of phenolic compounds with tert-butyl and isopropyl substituents. For example, the anodic oxidation of 2,6-di-tert-butyl-4-(4-dimethylaminophenyl)phenol leads to the formation of phenoxenium cations, phenolate anions, and phenoxy radicals . Similarly, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives results in the formation of phenoxy radicals, phenoxonium ions, and quinone methides . These reactions are indicative of the types of chemical transformations that the compound may undergo under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea can be inferred from the behavior of structurally related compounds. The bulky substituents confer a degree of lipophilicity, which can affect solubility and volatility. The antioxidant properties of similar phenolic compounds are also notable, as they can act as radical scavengers, protecting materials from oxidative degradation . The electrochemical studies suggest that these compounds can undergo reversible redox reactions, which is a significant aspect of their chemical behavior .
科学研究应用
Crystallography
- Summary of the Application : The compound “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” has been studied for its crystal structure . This research contributes to the field of crystallography, which is the study of atomic and molecular structure of crystals.
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques . The crystal was analyzed at a temperature of 170 K, and the data was collected using a D8 VENTURE diffractometer .
- Results or Outcomes : The research resulted in the determination of the crystal structure of the compound, including its atomic coordinates and displacement parameters .
Insecticide Research
- Summary of the Application : “3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea” is a thiourea-based insecticide . It has been studied for its effects on phytophagous mites, whiteflies, and aphids .
- Methods of Application : The compound was likely tested on the aforementioned pests, although the exact experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been found to have insecticidal properties, although the specific results of these tests were not provided in the source .
Pesticide Production
- Summary of the Application : This compound is used in the production of a pesticide known as Diafenthiuron . It’s a broad-spectrum insecticide that affects phytophagous mites .
- Methods of Application : The compound is synthesized and then used in the formulation of the pesticide . The exact methods of application would depend on the specific use case and regulatory guidelines.
- Results or Outcomes : The use of this compound in Diafenthiuron has been found to be effective against certain pests .
Synthesis Research
- Summary of the Application : The compound has been used in synthesis research . The synthesis of diafenthiuron starts with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline .
- Methods of Application : The intermediate product then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate .
- Results or Outcomes : The result of this synthesis is the production of diafenthiuron .
Storage and Handling
- Summary of the Application : This compound is used in various scientific and industrial settings, and proper storage and handling are crucial .
- Methods of Application : The compound should be stored in a sealed, dry environment at room temperature . It should be handled with care due to its potential hazards .
- Results or Outcomes : Proper storage and handling ensure the compound’s stability and safety .
Environmental Impact Study
- Summary of the Application : The compound has been studied for its environmental impact, particularly its potential to contaminate underground water storages .
- Methods of Application : The compound’s solubility in water and its sorption capacity were studied to assess its potential for leaching .
- Results or Outcomes : The compound was found to have a low risk of contaminating underground water storages due to its poor water solubility and strong sorption capacity .
安全和危害
属性
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVADBOJWNAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea | |
CAS RN |
136337-67-2 | |
| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



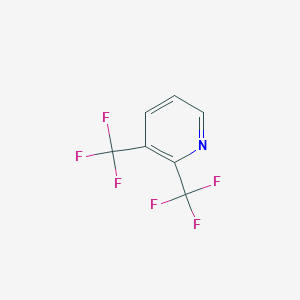
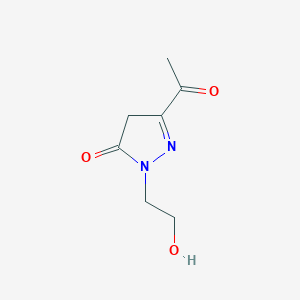
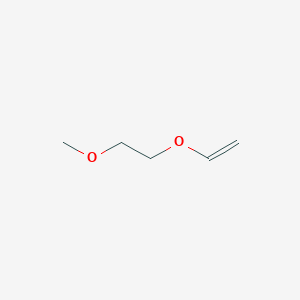
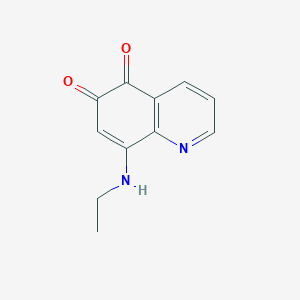
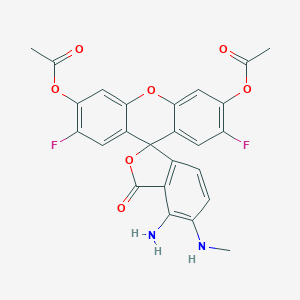

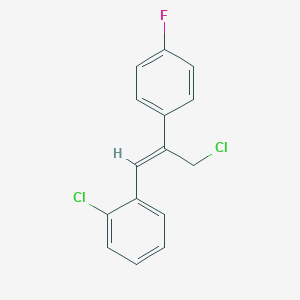
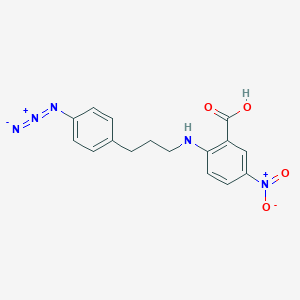

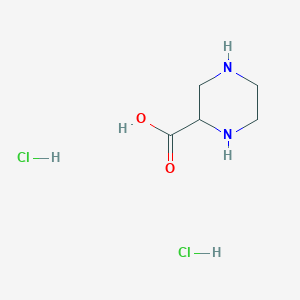
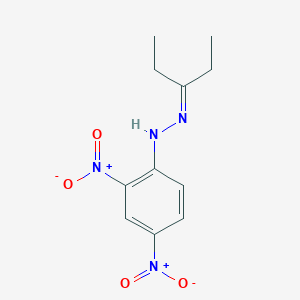
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
